molecular formula C22H38O B8751936 Phenol, 2-hexadecyl- CAS No. 25401-86-9

Phenol, 2-hexadecyl-

Cat. No. B8751936
CAS RN: 25401-86-9
M. Wt: 318.5 g/mol
InChI Key: HMWIHOZPGQRZLR-UHFFFAOYSA-N
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Patent
US04640913

Procedure details

A solution of about 14.94 g of 1-hexadecyl-2-methoxybenzene in methylene chloride, under argon, was cooled to about -78° C. and about 3.76 g of boron tribromide was added. The mixture was allowed to warm to room temperature, was then stirred for about 24 hours and quenched by the dropwise addition of ice-cold water. The mixture was then washed with sodium bicarbonate solution, dried and evaporated, giving about 14 g of the desired reagent, mp 54°-55° C.
Name
1-hexadecyl-2-methoxybenzene
Quantity
14.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[O:23]C)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
1-hexadecyl-2-methoxybenzene
Quantity
14.94 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)C1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.76 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of ice-cold water
WASH
Type
WASH
Details
The mixture was then washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.